molecular formula C18H20N4O3 B11614679 3-[(2-Hydroxy-3-methyl-benzoyl)-hydrazono]-N-(4-methyl-pyridin-2-yl)-butyramide

3-[(2-Hydroxy-3-methyl-benzoyl)-hydrazono]-N-(4-methyl-pyridin-2-yl)-butyramide

Cat. No.: B11614679
M. Wt: 340.4 g/mol
InChI Key: XZJODWXCOASJHP-FYJGNVAPSA-N
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Description

3-[(2-Hydroxy-3-methyl-benzoyl)-hydrazono]-N-(4-methyl-pyridin-2-yl)-butyramide is a complex organic compound that features a combination of benzoyl, hydrazono, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-3-methyl-benzoyl)-hydrazono]-N-(4-methyl-pyridin-2-yl)-butyramide typically involves the following steps:

    Formation of the Benzoyl Hydrazone: The initial step involves the reaction of 2-hydroxy-3-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Pyridinyl Butyramide: The hydrazone is then coupled with 4-methyl-2-pyridinyl butyramide under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-3-methyl-benzoyl)-hydrazono]-N-(4-methyl-pyridin-2-yl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzoyl or pyridinyl derivatives.

Scientific Research Applications

3-[(2-Hydroxy-3-methyl-benzoyl)-hydrazono]-N-(4-methyl-pyridin-2-yl)-butyramide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Application in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Hydroxy-benzoyl)-hydrazono]-N-(pyridin-2-yl)-butyramide
  • 3-[(2-Hydroxy-4-methyl-benzoyl)-hydrazono]-N-(4-methyl-pyridin-2-yl)-butyramide

Uniqueness

3-[(2-Hydroxy-3-methyl-benzoyl)-hydrazono]-N-(4-methyl-pyridin-2-yl)-butyramide is unique due to:

  • Structural Features : The presence of both benzoyl and pyridinyl groups.
  • Reactivity : Distinct reactivity patterns compared to similar compounds.
  • Applications : Broader range of applications in various scientific fields.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-hydroxy-3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C18H20N4O3/c1-11-7-8-19-15(9-11)20-16(23)10-13(3)21-22-18(25)14-6-4-5-12(2)17(14)24/h4-9,24H,10H2,1-3H3,(H,22,25)(H,19,20,23)/b21-13+

InChI Key

XZJODWXCOASJHP-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=NC=C1)NC(=O)C/C(=N/NC(=O)C2=CC=CC(=C2O)C)/C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC(=NNC(=O)C2=CC=CC(=C2O)C)C

solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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